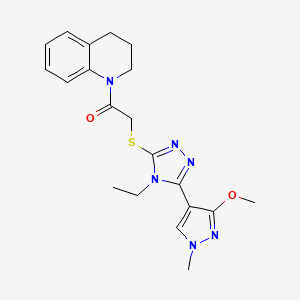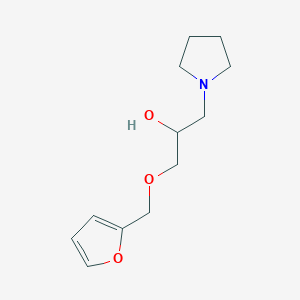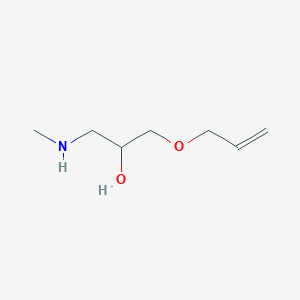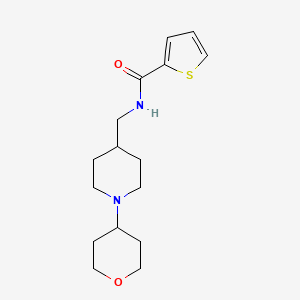
N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(1-Methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide
The compound , this compound, is a complex organic molecule that appears to be related to a family of compounds with potential pharmacological activities. The structure suggests the presence of a dihydropyridine core, which is a common feature in calcium channel blockers, and a pyrrolidine moiety, which is often seen in bioactive molecules.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of an intermediate pyridine or pyrrolidine derivative, followed by carbonylation or amination reactions. For instance, the synthesis of phthalimide derivatives from N-(pyridin-2-ylmethyl)benzamides using cobalt-catalyzed carbonylation is an example of how complex amides can be synthesized . Similarly, substituted N-(pyridyl)benzamides have been synthesized and characterized, which could provide insights into the synthetic pathways that might be employed for the target compound .
Molecular Structure Analysis
The molecular structure of related benzamide derivatives has been extensively studied. For example, the crystal and molecular structure of a related peptide compound showed a type III β-turn conformation, which could be relevant when considering the conformational preferences of the target compound . Additionally, the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative revealed the orientation of the pyridine and benzene rings, which could influence the physical and chemical properties of the compound .
Chemical Reactions Analysis
The target compound may undergo various chemical reactions, including those typical for amides, such as hydrolysis or reactions with nucleophiles. The reactivity of the pyrrolidine ring could also be significant, as seen in the synthesis of sulpiride, where a pyrrolidinyl methyl group is involved in the reaction . The presence of a trifluoromethyl group could also affect the compound's reactivity, potentially making it a good leaving group or affecting its electronic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of the dihydropyridine and pyrrolidine rings suggests potential for ring strain or conformational rigidity, which could affect its boiling point, solubility, and stability. The trifluoromethyl group is known to impart unique properties such as increased lipophilicity and metabolic stability. The synthesis and characterization of similar compounds, such as substituted N-(pyridyl)benzamides, have provided valuable information on how different substituents can affect molecular properties .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Analysis
Research has shown that compounds similar to N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(trifluoromethyl)benzamide play a crucial role in understanding molecular structures and conformation. For instance, the crystal and molecular structure of related compounds has been determined to explore their intramolecular interactions and conformations such as type III β-turns, which are significant in the development of peptide-based therapeutics (Prasad et al., 1979).
Luminescence and Aggregation-Enhanced Emission
Compounds with structures similar to this compound have been studied for their luminescent properties and potential applications in optoelectronic devices. Research into pyridyl substituted benzamides has revealed their ability to form nano-aggregates with enhanced emission (AEE) in certain solvents, indicating their usefulness in the development of new luminescent materials (Srivastava et al., 2017).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those similar to this compound, are fundamental in the field of medicinal chemistry. Studies have developed new synthetic routes and methodologies for creating such compounds, expanding the toolkit available for drug discovery and other applications (Xiao Yong-mei, 2013).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Investigations into the electrochemical oxidation mechanisms of polyamides containing structures similar to the chemical compound have utilized electrospray ionization tandem mass spectrometry (ESI-MS). This research aids in understanding the chemical behavior and potential applications of such compounds in various scientific fields, including analytical chemistry (Ji et al., 2005).
Eigenschaften
IUPAC Name |
N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c1-24-11-12(17(27)25-8-4-5-9-25)10-15(18(24)28)23-16(26)13-6-2-3-7-14(13)19(20,21)22/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXIMLGLVYWJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)


![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)



![3-[(2-Methyl-3-oxo-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-7-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2503305.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503306.png)


![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)
![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)